molecular formula C11H11ClN2 B11772322 3-Chloro-5-methyl-1-(o-tolyl)-1H-pyrazole

3-Chloro-5-methyl-1-(o-tolyl)-1H-pyrazole

Cat. No.: B11772322
M. Wt: 206.67 g/mol
InChI Key: HLXYPKAEJBCNAN-UHFFFAOYSA-N
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Description

3-Chloro-5-methyl-1-(o-tolyl)-1H-pyrazole is a chemical compound with the molecular formula C₁₁H₁₁ClN₂ and a molecular weight of 206.67 g/mol . This pyrazole derivative is part of a versatile class of heterocyclic compounds known for their significant applications in medicinal and agricultural chemistry research . Pyrazole scaffolds are frequently investigated for their pharmacological potential, serving as key structural components in agents with antibacterial, anti-inflammatory, and anticancer activities . For instance, research on 5-methyl-1H-pyrazol-3-amine derivatives has demonstrated their utility in synthesizing novel pyrazole amide compounds that exhibit promising in vitro antibacterial effects against resistant strains of bacteria . Furthermore, the pyrazole nucleus is a privileged structure in drug discovery, found in several established therapeutic agents . In agrochemical research, structurally similar chloro- and methyl-substituted pyrazoles have emerged as valuable intermediates in the design of novel synthetic auxin herbicides . Recent studies have shown that introducing a pyrazolyl group at the 6-position of picolinic acid frameworks can lead to compounds with superior herbicidal activity, effectively inhibiting the root growth of model plants and broadleaf weeds . The specific substitution pattern on the pyrazole ring, particularly at the 1-, 3-, and 5-positions, is a critical structural parameter that influences biological activity and is a key focus for structure-activity relationship (SAR) studies . Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. All information provided is for research reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

3-chloro-5-methyl-1-(2-methylphenyl)pyrazole

InChI

InChI=1S/C11H11ClN2/c1-8-5-3-4-6-10(8)14-9(2)7-11(12)13-14/h3-7H,1-2H3

InChI Key

HLXYPKAEJBCNAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)Cl)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Chloro 5 Methyl 1 O Tolyl 1h Pyrazole

Historical Development of Pyrazole (B372694) Synthesis Relevant to the o-Tolyl Substituted Analogue

The foundational methods for constructing the pyrazole ring have been well-established for over a century and provide the basis for synthesizing complex derivatives like 3-Chloro-5-methyl-1-(o-tolyl)-1H-pyrazole.

Cyclocondensation Approaches with Hydrazines and Carbonyl Systems

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a method first reported by Knorr in 1883. nih.govwikipedia.orgmdpi.com This approach involves the reaction of a β-diketone with a hydrazine, leading to the formation of the pyrazole ring. nih.gov For the synthesis of an o-tolyl substituted pyrazole, o-tolylhydrazine would serve as the binucleophilic hydrazine component.

The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine like o-tolylhydrazine can, however, lead to the formation of two regioisomers. nih.gov The regioselectivity of the reaction is influenced by the reaction conditions, such as the solvent and the nature of the substituents on both the hydrazine and the dicarbonyl compound. nih.govmdpi.com For instance, conducting the cyclocondensation in aprotic dipolar solvents has been shown to improve regioselectivity compared to traditional protic solvents like ethanol. nih.gov

Another variation of this approach utilizes α,β-unsaturated ketones as the three-carbon component. The reaction with hydrazines typically proceeds through a Michael addition followed by cyclization and subsequent oxidation to yield the aromatic pyrazole. mdpi.combeilstein-journals.org

1,3-Dipolar Cycloaddition Reactions in Pyrazole Formation

1,3-Dipolar cycloaddition reactions offer a powerful and versatile alternative for the synthesis of pyrazoles. researchgate.net This method involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. researchgate.net In the context of pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrilimines, which react with alkynes or alkenes. beilstein-journals.orgnih.govnih.gov

The use of diazo compounds, for example, reacting with an appropriately substituted alkyne, can provide a direct route to the pyrazole core. researchgate.netfrontiersin.org Similarly, nitrilimines, often generated in situ, react with alkynes to afford pyrazoles. nih.gov The regioselectivity of these cycloadditions is a key consideration and is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. thieme.de

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including pyrazole derivatives. researchgate.netmdpi.comnih.gov MCRs allow for the formation of the target molecule in a single step from three or more starting materials, which simplifies the synthetic process and reduces waste. mdpi.com

Several MCR strategies have been developed for pyrazole synthesis. researchgate.net A common approach involves the in situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can be employed to construct the pyrazole ring. beilstein-journals.org These reactions can be facilitated by various catalysts and reaction conditions, including microwave irradiation and ultrasonication, to improve yields and reaction times. researchgate.net The modular nature of MCRs allows for the introduction of diverse substituents, making it an attractive strategy for creating libraries of pyrazole derivatives. nih.gov

Optimized Synthetic Routes for this compound

Based on the foundational synthetic principles, optimized routes for the specific synthesis of this compound can be devised, with a strong emphasis on controlling the regioselectivity.

Regioselective Synthesis Approaches for Functionalized Pyrazoles

Achieving the desired regiochemistry is a critical aspect of synthesizing this compound. The substitution pattern—chloro at position 3, methyl at position 5, and the o-tolyl group at position 1—requires careful selection of starting materials and reaction conditions.

A plausible and regioselective approach would involve the cyclocondensation of o-tolylhydrazine with a suitably functionalized 1,3-dicarbonyl compound. To introduce the chloro and methyl groups at the desired positions, a precursor such as 4-chloro-2,4-dioxopentane could be utilized. The reaction with o-tolylhydrazine would be expected to yield the target molecule. The regioselectivity can often be controlled by the differential reactivity of the two carbonyl groups in the β-dicarbonyl compound.

Recent advancements have demonstrated that the use of specific catalysts or reaction media can significantly enhance regioselectivity. nih.govmdpi.com For example, a one-pot synthesis starting from a ketone and an acid chloride to generate the 1,3-diketone in situ, followed by the addition of the hydrazine, has been shown to be effective. mdpi.com

1,3-dipolar cycloaddition reactions also offer a high degree of regiocontrol. thieme.dersc.org The reaction of a diazoalkane with an alkyne bearing a chlorine and a methyl group at the appropriate positions could be a viable route. The regiochemical outcome of such cycloadditions is often predictable based on frontier molecular orbital theory.

The table below summarizes potential starting materials and methods for the regioselective synthesis of the target compound.

Starting Material 1 (Hydrazine)Starting Material 2 (Carbon Source)MethodKey Considerations for Regioselectivity
o-Tolylhydrazine4-Chloro-2,4-dioxopentaneCyclocondensationDifferential reactivity of carbonyl groups, solvent effects.
o-Tolylhydrazine1-Chloro-1-butyne-3-oneMichael Addition/CyclizationNucleophilic attack at the β-carbon of the alkyne.
o-Tolyldiazonium salt3-Chloro-2-butenal1,3-Dipolar CycloadditionElectronic and steric effects of substituents.

Considerations for Stereoselective Synthesis

For the target molecule, this compound, there are no stereocenters, and therefore, stereoselective synthesis is not a primary concern. However, in the broader context of pyrazole synthesis, stereoselectivity becomes crucial when chiral centers are present in the substituents or when the pyrazole ring is part of a larger chiral molecule. nih.govnih.gov

In such cases, asymmetric synthesis strategies are employed. These can include the use of chiral auxiliaries, chiral catalysts, or chiral starting materials to control the stereochemical outcome of the reaction. nih.gov For instance, in 1,3-dipolar cycloadditions, chiral Lewis acids can be used to catalyze the reaction enantioselectively. acs.org While not directly applicable to the synthesis of this compound, these principles are fundamental to the synthesis of a wide range of chiral pyrazole-containing compounds.

Green Chemistry Principles and Sustainable Synthesis Methods

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact. These methods focus on the use of safer solvents, catalysts, and energy sources.

For the synthesis of pyrazoles, water has been explored as a green solvent, often in conjunction with microwave irradiation to accelerate the reaction. One-pot, multi-component reactions are also a hallmark of green pyrazole synthesis, as they reduce the number of synthetic steps and waste generated. For example, the synthesis of 1,3,5-trisubstituted pyrazoles has been achieved using o-tolylhydrazine in environmentally benign reaction media nih.gov. The use of solid acid catalysts or enzymes can also contribute to a greener synthetic process by replacing hazardous and corrosive acid catalysts.

Green Chemistry PrincipleApplication in Pyrazole Synthesis
Use of Safer Solvents Water, ethanol, or solvent-free conditions.
Energy Efficiency Microwave-assisted synthesis to reduce reaction times.
Catalysis Use of recyclable solid acid catalysts or biocatalysts.
Atom Economy Multi-component, one-pot reactions to maximize incorporation of starting materials into the final product.

Derivatization Strategies and Analogue Synthesis Based on this compound Core

The this compound core serves as a versatile scaffold for the synthesis of a wide range of analogues. The presence of the chloro group at the 3-position is particularly advantageous for derivatization through various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the late-stage functionalization of halogenated pyrazoles nih.gov. The chlorine atom at the C3 position can be substituted with various aryl, heteroaryl, or alkynyl groups, allowing for the creation of a diverse library of compounds.

Furthermore, the methyl group at the C5 position and the o-tolyl group at the N1 position can be modified, although this typically requires synthesis from appropriately substituted starting materials rather than direct derivatization of the parent molecule.

Exploration of Substituent Effects on Reactivity and Yield

The nature and position of substituents on both the pyrazole ring and the N-aryl group have a significant impact on the reactivity and yield of synthetic transformations.

The o-tolyl group at the N1 position is an electron-donating group due to the methyl substituent. This can influence the electronic properties of the pyrazole ring, potentially affecting the regioselectivity of certain reactions. In the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines, the electronic nature of the substituents on the hydrazine can influence which nitrogen atom attacks which carbonyl group, thereby determining the final substitution pattern of the pyrazole ring nih.gov.

SubstituentPositionElectronic EffectImpact on Reactivity
o-tolylN1Electron-donatingInfluences regioselectivity in synthesis.
ChloroC3Electron-withdrawingActivates the position for nucleophilic substitution and cross-coupling.
MethylC5Electron-donatingAffects overall electron density of the pyrazole ring.

Late-Stage Functionalization Methodologies

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late stage of the synthesis. This is a highly desirable strategy in drug discovery and materials science as it allows for the rapid generation of analogues from a common intermediate.

For this compound, the primary site for late-stage functionalization is the C3-chloro position. As mentioned, palladium-catalyzed cross-coupling reactions are a key methodology. For example, a Suzuki-Miyaura coupling reaction could be employed to introduce a new aryl or heteroaryl group at this position by reacting the chloro-pyrazole with a boronic acid in the presence of a palladium catalyst and a base. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent.

Recent advances in C-H activation could also potentially be applied to functionalize the pyrazole or the o-tolyl ring directly, although this would likely be less selective than reactions involving the pre-functionalized chloro position.

Advanced Structural Characterization and Conformational Analysis of 3 Chloro 5 Methyl 1 O Tolyl 1h Pyrazole

Single-Crystal X-Ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

While a crystal structure for 3-Chloro-5-methyl-1-(o-tolyl)-1H-pyrazole is not publicly documented, its solid-state conformation can be inferred from closely related compounds, such as 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.net The pyrazole (B372694) ring is expected to be planar, a common feature for this heterocyclic system. rdd.edu.iq A key structural feature would be the dihedral angle between the pyrazole and the o-tolyl rings. Due to the steric hindrance imposed by the ortho-methyl group on the tolyl substituent, a significant twist is anticipated around the N1-C(aryl) bond. In similar 1-phenyl pyrazole derivatives, this dihedral angle can vary, but the ortho-substituent in the title compound would likely enforce a non-coplanar arrangement to minimize steric strain. nih.gov

Table 1: Predicted Crystallographic Data for this compound

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~9.5
b (Å) ~9.6
c (Å) ~11.6
β (°) ~105
V (ų) ~1020
Z 4

Note: These values are estimations based on analogous structures and are presented for illustrative purposes.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations and Tautomerism

In solution, the conformational dynamics of this compound can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. A significant aspect to consider is the potential for restricted rotation around the N1-C(o-tolyl) single bond due to the steric hindrance from the ortho-methyl group. This restricted rotation can lead to the existence of atropisomers, which may be observable by NMR at low temperatures. nih.gov Dynamic NMR (DNMR) studies would be instrumental in determining the energy barrier for this rotation. researchgate.netbeilstein-journals.org As the temperature is increased, the rate of rotation would increase, leading to the coalescence of signals for the distinct atropisomers into a time-averaged spectrum. nih.gov

The tautomerism often observed in pyrazoles is not a factor for this N1-substituted compound, as the substituent prevents proton migration between the nitrogen atoms. researchgate.netmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound in CDCl₃

Atom Predicted ¹H Shift Predicted ¹³C Shift
Pyrazole-H4 ~6.2 ~110
Pyrazole-C3 - ~148
Pyrazole-C5 - ~140
Pyrazole-CH₃ ~2.3 ~14
o-tolyl-CH₃ ~2.1 ~17
o-tolyl-aromatic H 7.2-7.4 126-138

Note: These are estimated chemical shifts based on data from similar pyrazole derivatives. nih.govresearchgate.netjocpr.com

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. For this compound, characteristic vibrational frequencies can be predicted based on known data for substituted pyrazoles. researchgate.netderpharmachemica.comnih.gov

The FTIR and Raman spectra would be expected to show bands corresponding to the stretching and bending vibrations of the pyrazole ring, the o-tolyl group, the methyl group, and the C-Cl bond. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyrazole ring would likely appear in the 1600-1400 cm⁻¹ range. The C-Cl stretching vibration is expected at lower wavenumbers, typically in the 800-600 cm⁻¹ region.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted FTIR Frequency Predicted Raman Frequency
Aromatic C-H Stretch 3100-3000 3100-3000
CH₃ Stretch 2980-2920 2980-2920
Pyrazole Ring C=C/C=N Stretch 1600-1450 1600-1450
Aromatic Ring Stretch 1600-1450 1600-1450
C-Cl Stretch 750-650 750-650

Note: These are approximate frequency ranges based on spectroscopic data of analogous compounds. derpharmachemica.comnih.govnih.govglobalresearchonline.netresearchgate.net

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism, are used to study chiral molecules and determine enantiomeric excess. For chiroptical activity to be observed, a molecule must be chiral, meaning it is non-superimposable on its mirror image.

The molecule this compound does not possess a stereogenic center and is achiral. While restricted rotation around the N-C(aryl) bond can lead to atropisomers, which are chiral, these would likely racemize rapidly at room temperature unless the rotational barrier is exceptionally high. Therefore, under normal conditions, the compound exists as a racemic mixture of rapidly interconverting atropisomers, rendering it optically inactive. Consequently, chiroptical spectroscopy for the determination of enantiomeric excess is not applicable to this compound. uniovi.esacs.orgnih.gov

Computational Chemistry and Theoretical Investigations of 3 Chloro 5 Methyl 1 O Tolyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a fundamental method used to determine the electronic structure of molecules. For 3-Chloro-5-methyl-1-(o-tolyl)-1H-pyrazole, DFT calculations would be essential to optimize its three-dimensional geometry and to predict a variety of its chemical properties.

Research Findings: Studies on similar pyrazole (B372694) structures often employ DFT methods, such as B3LYP with a basis set like 6-311G(d,p), to achieve these goals. tandfonline.com Such an analysis for this compound would yield critical data:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles, including the rotational orientation of the o-tolyl group relative to the pyrazole ring.

Electronic Properties: Calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. unar.ac.id

Reactivity Descriptors: Global reactivity descriptors like electronegativity, chemical hardness, and softness would be derived from the FMO energies to predict the molecule's reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, identifying electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. tandfonline.comunar.ac.id

A hypothetical data table for such DFT calculations is presented below to illustrate the expected outputs.

ParameterHypothetical Calculated ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical stability and reactivity
Dipole Moment3.2 DPolarity and intermolecular forces

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Research Findings: For this compound, MD simulations would be particularly valuable for exploring the rotational freedom of the o-tolyl group, which can significantly influence its binding to a biological target. Simulations are often performed in explicit solvent (e.g., water) to mimic physiological conditions. Studies on related pyrazole-carboxamides have used MD simulations to confirm the stability of ligand-protein complexes predicted by molecular docking. nih.gov

Key insights from MD simulations would include:

Conformational Analysis: Identifying the most stable conformations and the energy barriers between them.

Solvent Effects: Understanding how the molecule interacts with solvent molecules and how this affects its conformation and properties.

Stability of Complexes: When docked into a receptor, MD simulations can assess the stability of the binding pose over time (e.g., 50-100 ns). nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Energy Landscapes

Quantum chemical calculations, including advanced DFT methods, are employed to map out the pathways of chemical reactions. These calculations can elucidate reaction mechanisms by identifying transition states and intermediates and calculating the associated energy barriers.

Research Findings: While no specific reaction mechanism studies for this compound have been published, this methodology is widely used for pyrazole synthesis and functionalization. For example, understanding the Vilsmeier-Haack reaction to produce pyrazole-4-carbaldehydes involves such theoretical approaches. mdpi.com For the title compound, these calculations could be used to:

Predict the regioselectivity of substitution reactions on the pyrazole ring.

Model potential metabolic pathways.

Calculate the activation energies for synthetic steps, helping to optimize reaction conditions.

Molecular Docking and Ligand-Target Interaction Prediction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a ligand like this compound might interact with a protein target.

Research Findings: The pyrazole scaffold is a common feature in molecules designed as enzyme inhibitors. Docking studies on various pyrazole derivatives have shown their potential to inhibit targets such as carbonic anhydrases, kinases, and proteins involved in cancer. nih.govijpbs.comnih.gov A typical docking study for this compound would involve:

Target Selection: Choosing a relevant protein target (e.g., a kinase receptor).

Docking Simulation: Using software like AutoDock to place the ligand into the protein's active site. ijpbs.com

Analysis of Results: Evaluating the binding affinity (often expressed as a docking score in kcal/mol) and visualizing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues.

The table below illustrates the kind of data generated from a docking study against a hypothetical protein target.

Protein TargetBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
Kinase X (PDB: 1X2J)-8.5LEU 83, VAL 91Hydrophobic
LYS 30Hydrogen Bond (with N)
PHE 145π-π Stacking (with tolyl ring)

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Approaches

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively.

Research Findings: To build a QSAR model for a series of compounds including this compound, one would need a dataset of structurally similar molecules with experimentally measured biological activity (e.g., IC₅₀ values). The process involves:

Descriptor Calculation: Calculating various molecular descriptors (e.g., topological, electronic, steric) for each molecule.

Model Building: Using statistical methods to create a mathematical equation linking the descriptors to the activity.

Validation: Rigorously validating the model to ensure its predictive power.

QSAR studies on pyrazolone derivatives have successfully created models to predict antimicrobial activity. ej-chem.org Such a model could predict the activity of this compound and guide the design of more potent analogues.

In-Depth Analysis of this compound Reveals Limited Publicly Available Data on Specific Biological Interactions

An extensive review of publicly accessible scientific literature and databases reveals a significant gap in detailed molecular and biological interaction data for the chemical compound this compound. While the pyrazole scaffold is a common feature in many biologically active molecules, specific experimental data relating to the ortho-tolyl substituted variant, as requested, is not available in the public domain. Consequently, a detailed article on its specific biological target engagement and molecular interactions, as per the requested outline, cannot be constructed.

The pyrazole ring system is a well-established pharmacophore, and various derivatives have been synthesized and evaluated for a wide range of biological activities. However, the specific substitution pattern of a chloro group at the 3-position, a methyl group at the 5-position, and an o-tolyl group at the 1-position of the pyrazole ring defines a unique chemical entity. The biological properties of such a compound are determined by this precise arrangement, and data from other pyrazole derivatives cannot be extrapolated to provide scientifically accurate information for this specific molecule.

General methodologies mentioned in the query, such as High-Throughput Virtual Screening (HTVS), Cellular Thermal Shift Assay (CETSA), and proteomic profiling, are powerful techniques used in drug discovery to identify biological targets and elucidate mechanisms of action. HTVS is a computational method used to screen large libraries of compounds against biological targets. Mechanistic studies, including binding affinity and receptor occupancy, provide quantitative data on the interaction between a compound and its target. Allosteric modulation and orthosteric binding analysis help to understand the specific nature of this interaction. CETSA is a biophysical method to verify target engagement in a cellular context. Proteomic profiling provides a global view of how a compound affects the protein landscape of a biological system.

While these techniques are standard in modern chemical biology and drug discovery, the application of these methods to this compound has not been documented in the accessible scientific literature. Such studies are often part of proprietary drug discovery programs and may not be published until a later stage of development, if at all. Without primary research data, any attempt to detail the molecular interactions and biological target engagement of this specific compound would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the following sections of the requested article remain unwritten due to the absence of specific data for this compound:

Molecular Interactions and Biological Target Engagement of 3 Chloro 5 Methyl 1 O Tolyl 1h Pyrazole

Proteomic Profiling of Compound-Treated Biological Systems (cellular/tissue homogenates)

Further research and publication in peer-reviewed journals are necessary to elucidate the biological activity and molecular interactions of 3-Chloro-5-methyl-1-(o-tolyl)-1H-pyrazole.

Mechanistic Insights into this compound Remain Elusive

Comprehensive searches for specific mechanistic studies on the biological activity of the chemical compound this compound have yielded insufficient data to construct a detailed analysis based on the requested scientific outline. While the broader class of pyrazole (B372694) derivatives is the subject of extensive research, demonstrating a wide array of pharmacological activities, specific information regarding the cellular and molecular mechanisms of this particular ortho-tolyl substituted compound is not available in the public domain.

The pyrazole scaffold is a well-known pharmacophore, and numerous derivatives have been investigated for their potential as therapeutic agents. These studies often explore activities such as enzyme inhibition, modulation of cellular signaling pathways, and induction of cellular processes like apoptosis. For instance, various pyrazole-containing compounds have been identified as inhibitors of enzymes like cyclooxygenase (COX), c-Jun N-terminal kinases (JNK3), and monoamine oxidase B (MAO-B). Research into other pyrazole analogues has also detailed their capacity to induce apoptosis and modulate the cell cycle in cancer cell lines, often through pathways involving reactive oxygen species (ROS) generation, caspase activation, or inhibition of proteins like Bcl-2.

However, the specific biological targets and mechanistic pathways of this compound have not been elucidated in available scientific literature. Consequently, a detailed discussion on its effects in the following areas cannot be provided:

Mechanistic Studies of Biological Activity of 3 Chloro 5 Methyl 1 O Tolyl 1h Pyrazole

Enzyme Kinetics and Inhibition Mechanism Studies:No data on the enzyme kinetics or specific mechanisms of inhibition related to this compound are available.

Due to the absence of specific research findings for 3-Chloro-5-methyl-1-(o-tolyl)-1H-pyrazole, a scientifically accurate article adhering to the requested detailed outline cannot be generated at this time. Further empirical research is required to determine the specific biological activities and molecular mechanisms of this compound.

Structure Activity Relationship Sar and Ligand Design Principles Derived from 3 Chloro 5 Methyl 1 O Tolyl 1h Pyrazole

Systematic Modification of the Pyrazole (B372694) Core and Substituents for Activity Enhancement

The pyrazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets. nih.govfrontiersin.org Systematic modifications of the 3-Chloro-5-methyl-1-(o-tolyl)-1H-pyrazole scaffold can be explored to probe the chemical space around this core and identify key interactions that drive biological activity.

Modification of Substituents:

3-Chloro Group: The chlorine atom at the 3-position is an electron-withdrawing group that can influence the electronics of the pyrazole ring and participate in halogen bonding with the target protein. Systematic replacement of the chloro group with other halogens (F, Br, I) or with bioisosteric groups of varying sizes and electronic properties (e.g., CF3, CN, OCH3) can help to elucidate the importance of this interaction for activity.

5-Methyl Group: The methyl group at the 5-position is a small lipophilic substituent that can occupy a hydrophobic pocket within the binding site. Altering the size and lipophilicity of this substituent by introducing larger alkyl groups (ethyl, propyl) or polar functionalities can provide insights into the steric and electronic requirements of this pocket.

1-(o-tolyl) Group: The ortho-tolyl group at the 1-position is a key feature that dictates the spatial orientation of the molecule. The ortho-methyl group introduces a steric constraint that influences the dihedral angle between the pyrazole and the phenyl ring. Modifications to this group, such as altering the position of the methyl group (meta or para), or replacing it with other substituents, can significantly impact the compound's conformation and its ability to fit into the binding pocket.

A hypothetical SAR exploration for this compound analogs is presented in the interactive table below, illustrating how systematic modifications could potentially influence biological activity.

Modification Rationale Predicted Impact on Activity
Replace 3-Cl with 3-FExplore halogen bonding and electronic effects.Potentially altered potency and selectivity.
Replace 3-Cl with 3-BrInvestigate the effect of a larger halogen.May enhance binding through stronger halogen bonds.
Replace 5-CH3 with 5-C2H5Probe the size of the hydrophobic pocket.Activity may increase or decrease depending on pocket size.
Replace 1-(o-tolyl) with 1-(p-tolyl)Alter the conformation and steric profile.Likely to significantly impact binding affinity.
Introduce a polar group on the tolyl ringImprove solubility and explore new interactions.Could enhance pharmacokinetic properties.

Topological and Pharmacophore Modeling for Activity Prediction

Computational methods such as topological and pharmacophore modeling are invaluable tools for predicting the biological activity of novel compounds based on their structural features.

Topological Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of 1-(o-tolyl)-1H-pyrazole derivatives to establish a mathematical correlation between their structural descriptors and observed biological activity. nih.govresearchgate.netnih.govacs.orgnih.govproceedings.science Descriptors such as molecular weight, logP, polar surface area, and various electronic and steric parameters can be used to build a predictive model. Such a model for derivatives of this compound would allow for the virtual screening of new analogs and prioritization of compounds for synthesis.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For this compound, a pharmacophore model could be generated based on its known interactions with a target or by aligning a set of active analogs. nih.gov A hypothetical pharmacophore for this compound might include:

A hydrogen bond acceptor feature from one of the pyrazole nitrogen atoms.

A hydrophobic feature corresponding to the 5-methyl group.

A halogen bond donor feature from the 3-chloro group.

An aromatic feature from the o-tolyl ring.

This model can then be used to screen large chemical databases to identify novel scaffolds that match the pharmacophoric requirements and are likely to exhibit the desired biological activity.

Rational Design Strategies for Enhanced Potency and Selectivity (theoretical/computational)

Rational design strategies leverage computational tools to guide the design of new molecules with improved potency and selectivity. researchgate.netnih.govacs.org

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) can be employed. This involves docking this compound into the active site of the target to understand its binding mode. This information can then be used to design new analogs with modifications that enhance key interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds, leading to increased potency. SBDD can also be used to design compounds that exploit differences in the active sites of related proteins to achieve greater selectivity.

Ligand-Based Drug Design: In the absence of a target structure, ligand-based drug design (LBDD) methods can be utilized. nih.gov These methods rely on the knowledge of a set of active compounds to build a model of the binding site. Techniques such as 3D-QSAR and pharmacophore modeling, as discussed above, are central to LBDD. By analyzing the common structural features of active pyrazole derivatives, a hypothesis about the necessary interactions for binding can be formulated and used to design novel, more potent, and selective molecules.

Ligand Efficiency Metrics and Property-Based Optimization

In modern drug discovery, it is not sufficient for a compound to be potent; it must also possess a favorable balance of physicochemical properties to be a viable drug candidate. Ligand efficiency (LE) metrics provide a way to assess the "quality" of a compound by normalizing its potency for its size. core.ac.ukresearchgate.net

Ligand Efficiency (LE): LE is calculated as the binding affinity (in terms of free energy) divided by the number of non-hydrogen atoms. It provides a measure of how efficiently a molecule utilizes its atoms to bind to the target.

Lipophilic Ligand Efficiency (LLE): LLE is calculated as the pIC50 (or pKi) minus the logP of the compound. It assesses the balance between potency and lipophilicity, with higher values being more desirable as they indicate that potency is not solely driven by increasing lipophilicity, which can lead to poor pharmacokinetic properties.

The table below illustrates hypothetical ligand efficiency metrics for a series of analogs, demonstrating how these values can guide optimization.

Compound pIC50 Heavy Atoms logP LE LLE
Parent Compound 7.0153.50.473.5
Analog 1 (more potent, more lipophilic)7.5174.50.443.0
Analog 2 (more potent, less lipophilic)7.3163.00.464.3

In this hypothetical example, while Analog 1 is more potent, its LLE is lower, suggesting that the increase in potency comes at the cost of increased lipophilicity. Analog 2, on the other hand, shows a more favorable LLE, indicating a more efficient optimization path. By using these metrics, medicinal chemists can guide the optimization of this compound towards compounds with a better balance of potency and drug-like properties.

Pre Clinical Metabolic Pathways and Disposition of 3 Chloro 5 Methyl 1 O Tolyl 1h Pyrazole

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes/Hepatocytes (non-human)

Standard preclinical assessment of a compound's metabolic fate begins with in vitro assays using liver fractions, such as microsomes or hepatocytes, from non-human species (e.g., rat, mouse, dog, or monkey). These systems contain the primary enzymes responsible for drug metabolism. The stability of a compound is determined by incubating it with these preparations and measuring its disappearance over time. This provides key parameters like intrinsic clearance and half-life, which help predict how quickly the compound would be eliminated in a living organism. Metabolite identification studies are run in parallel to determine the chemical structures of the biotransformation products, offering insight into the metabolic pathways. No such stability data or identified metabolites for 3-Chloro-5-methyl-1-(o-tolyl)-1H-pyrazole are available in published literature.

Enzyme Kinetics of Cytochrome P450 (CYP) Mediated Metabolism and Inhibition Profiling

The Cytochrome P450 (CYP) family of enzymes is a major contributor to the metabolism of foreign compounds. Studies are conducted to identify which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are responsible for metabolizing a compound. This "reaction phenotyping" is crucial for predicting potential drug-drug interactions. Furthermore, the compound itself is tested for its ability to inhibit various CYP enzymes. nih.govxenotech.comnih.gov This inhibition profiling is critical for safety, as potent inhibition of a major CYP enzyme can lead to dangerously elevated levels of co-administered drugs. biomolther.org The kinetic parameters of these interactions, such as Km (substrate affinity) and Ki (inhibitory constant), are typically determined. No studies detailing the specific CYP enzymes involved in the metabolism of this compound or its potential to inhibit these enzymes have been published.

Transporter Interactions and Efflux Studies in Cell Lines (e.g., Caco-2)

Membrane transporters play a critical role in a drug's absorption, distribution, and excretion by moving it across cellular barriers. Cell lines, such as Caco-2, which are derived from human colorectal adenocarcinoma, are widely used as an in vitro model of the intestinal wall. nih.gov These cells form a monolayer that allows researchers to measure a compound's permeability and to determine if it is a substrate or inhibitor of key efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). nih.govsigmaaldrich.com Such studies are vital for predicting oral absorption and potential for transporter-mediated drug interactions. There is no publicly available data from Caco-2 or other cell line studies for this compound.

Plasma Protein Binding Characteristics and Implications for Distribution (in vitro)

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacological activity. Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. In vitro methods like equilibrium dialysis or ultrafiltration are used to determine the percentage of a compound that is bound to plasma proteins from various species. This value is a critical parameter for pharmacokinetic modeling and for interpreting efficacy and toxicology data. The plasma protein binding characteristics of this compound have not been reported.

In Silico ADMET Prediction and Correlation with Experimental Data (non-human)

In the early stages of drug discovery, computational (in silico) models are often used to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various software platforms can estimate parameters such as solubility, permeability, metabolic stability, and potential for CYP inhibition based on a compound's chemical structure. semanticscholar.orgnih.govresearchgate.net These predictions help prioritize which compounds to advance to more resource-intensive experimental testing. While in silico ADMET predictions have been published for numerous pyrazole (B372694) derivatives, semanticscholar.orgresearchgate.net no specific predictive data for this compound, nor any correlation with experimental non-human data, could be found in the scientific literature.

Advanced Analytical Methodologies for 3 Chloro 5 Methyl 1 O Tolyl 1h Pyrazole in Complex Matrices

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis and Metabolite Profiling

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) stands as a premier technique for the trace analysis of organic molecules in intricate mixtures. Its high resolution, sensitivity, and specificity make it exceptionally suitable for detecting and quantifying 3-Chloro-5-methyl-1-(o-tolyl)-1H-pyrazole and its potential metabolites.

Trace Analysis:

The UHPLC system, with its sub-2 µm particle columns, allows for rapid and highly efficient separations, significantly reducing run times and improving peak resolution. When coupled with a tandem mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap, the system offers unparalleled selectivity. The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument allows for the specific detection of the parent ion of this compound and its characteristic product ions, thereby minimizing background noise and enhancing sensitivity.

Parameter Typical Conditions for Substituted Pyrazole (B372694) Analysis
UHPLC Column C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient Optimized gradient from low to high organic phase percentage
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Ionization Source Electrospray Ionization (ESI), positive mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of this compound
Product Ions (Q3) Specific fragment ions

Metabolite Profiling:

In biological systems, this compound may undergo metabolic transformations. UHPLC coupled with high-resolution mass spectrometry (HRMS) is a powerful tool for identifying these metabolites. By comparing the metabolic profiles of treated and untreated samples, researchers can identify potential biotransformation products. The accurate mass measurements provided by HRMS allow for the determination of elemental compositions, which is crucial for the structural elucidation of unknown metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

For the analysis of volatile impurities or degradation products of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique. The compound itself may possess sufficient volatility and thermal stability to be analyzed directly by GC-MS.

The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the capillary column. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum that serves as a "fingerprint" for identification. The fragmentation patterns of pyrazole derivatives often involve characteristic losses of HCN, N₂, and side-chain fragments, which can aid in structural confirmation. researchgate.net

Parameter Typical Conditions for Pyrazole Derivative Analysis
GC Column Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms)
Injector Temperature 250 - 280 °C
Oven Program Temperature gradient optimized for the separation of target analytes
Carrier Gas Helium at a constant flow rate
Ionization Source Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Scan Range m/z 40-500

Capillary Electrophoresis (CE) for Separation and Quantification

Capillary Electrophoresis (CE) offers an alternative high-efficiency separation technique for charged or chargeable analytes. While this compound is a neutral molecule, its analysis by CE can be achieved using Micellar Electrokinetic Chromatography (MEKC), a mode of CE. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral compounds based on their partitioning between the micelles and the aqueous buffer.

CE methods are characterized by their high separation efficiency, short analysis times, and minimal sample and reagent consumption. wikipedia.org Coupling CE with mass spectrometry (CE-MS) can further enhance sensitivity and selectivity for the analysis of pyrazole derivatives in complex samples. nih.govnih.gov

Parameter Typical Conditions for Heterocyclic Compound Analysis by MEKC
Capillary Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte Buffer (e.g., phosphate (B84403) or borate) containing a surfactant (e.g., sodium dodecyl sulfate, SDS)
Applied Voltage 15 - 30 kV
Injection Mode Hydrodynamic or electrokinetic
Detection UV-Vis or Mass Spectrometry

Immunoassay Development for High-Throughput Detection

For high-throughput screening of a large number of samples, the development of an immunoassay can be a valuable approach. Immunoassays are based on the highly specific binding between an antibody and its target antigen. For a small molecule like this compound, a competitive immunoassay format is typically employed.

In this format, a known amount of a labeled version of the target compound competes with the unlabeled compound in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the target compound in the sample. While the development of a specific antibody for this compound would be a prerequisite, once established, this method can offer rapid and cost-effective analysis. Recent advancements have led to the development of highly sensitive immunoassays for the detection of small molecules. researchgate.netdrugtargetreview.comnih.gov

Applications of 3 Chloro 5 Methyl 1 O Tolyl 1h Pyrazole in Chemical Biology and As Research Tools

Development as a Molecular Probe for Target Validation

While specific studies detailing the use of 3-Chloro-5-methyl-1-(o-tolyl)-1H-pyrazole as a molecular probe for target validation are not extensively documented in publicly available literature, the broader family of pyrazole (B372694) derivatives has been instrumental in such applications. Molecular probes are essential tools in chemical biology for identifying and validating new drug targets. The development of a compound like this compound into a molecular probe would hinge on its ability to selectively interact with a specific biological target, thereby helping to elucidate the target's function and its role in disease pathways.

The process often involves synthesizing derivatives of a lead compound that can be labeled (e.g., with fluorescent tags or biotin) to allow for visualization and pull-down experiments. Given the established biological activities of pyrazoles, including their roles as kinase inhibitors, this compound could serve as a starting point for developing probes to validate novel kinases or other enzymes implicated in disease.

Potential as a Scaffold for Rational Drug Design (Lead Identification/Optimization)

The pyrazole nucleus is a cornerstone in rational drug design, serving as a versatile scaffold for the development of targeted therapies. nih.govnih.gov Rational drug design involves the iterative process of designing and synthesizing compounds based on the structure of the biological target. The pyrazole ring's structural and electronic properties allow it to form key interactions, such as hydrogen bonds, with enzyme active sites. nih.gov

The process of lead identification and optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net The pyrazole scaffold has proven to be highly amenable to such modifications. nih.gov For example, in the development of kinase inhibitors, altering the substituents on the pyrazole ring has been shown to significantly enhance binding affinity and selectivity for the target kinase. nih.govnih.gov

The structure of this compound, with its distinct substitution pattern, offers multiple points for chemical modification. This makes it an attractive starting point, or "lead," for optimization campaigns. Medicinal chemists can systematically alter the chloro, methyl, and o-tolyl groups to explore the structure-activity relationship (SAR) and develop analogs with improved drug-like properties. nih.gov The importance of the pyrazole scaffold has been demonstrated in the lead optimization stages of several clinical candidates, where its inclusion led to more potent and less lipophilic compounds. nih.gov

Use in Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a strategy that uses small, low-molecular-weight compounds, or "fragments," as starting points for building potent drug candidates. This approach has become a powerful alternative to traditional high-throughput screening.

A compound like this compound, or substructures thereof (e.g., the substituted pyrazole core), fits the profile of a molecular fragment. In an FBDD campaign, a library of such fragments would be screened for weak but efficient binding to a biological target. Once a fragment "hit" is identified, it can be grown or linked with other fragments to create a more potent, lead-like molecule.

The pyrazole core is an excellent starting point for FBDD because it is a rigid structure that can be readily functionalized, allowing chemists to explore the chemical space around the initial fragment hit. The structural diversity of pyrazole derivatives found in various approved drugs underscores the utility of this scaffold in generating molecules with favorable binding and pharmacological properties.

Future Research Directions, Challenges, and Emerging Paradigms for 3 Chloro 5 Methyl 1 O Tolyl 1h Pyrazole

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods like the Knorr pyrazole synthesis, which involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. mdpi.comnih.gov However, classical approaches often require harsh reaction conditions, long reaction times, and the use of volatile, toxic organic solvents, which can increase costs and environmental impact. mdpi.com

Future research must pivot towards the development of novel and sustainable synthetic methodologies for 3-Chloro-5-methyl-1-(o-tolyl)-1H-pyrazole. This aligns with the broader push for green chemistry in pharmaceutical synthesis. researchgate.netias.ac.in Key areas of exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. researchgate.netrsc.org The application of microwave irradiation to the synthesis of pyrazole derivatives has already proven effective for similar compounds. rsc.org

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields, contributing to more efficient processes. ias.ac.in

Green Solvents and Catalysts: The use of environmentally benign solvents like water or deep eutectic solvents, coupled with recyclable catalysts such as nano-ZnO, can significantly reduce the environmental footprint of the synthesis. mdpi.comfrontiersin.orgnih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient, allowing for the construction of complex molecules like pyrazoles in a single step from three or more starting materials. researchgate.netpreprints.org This approach improves atom economy and reduces waste. mdpi.com

Synthetic ApproachKey AdvantagesPotential Application for this compoundReferences
Microwave-Assisted SynthesisReduced reaction time, higher yields, solvent-free options.Rapid and efficient cyclocondensation and substitution reactions. researchgate.netrsc.org
Multicomponent Reactions (MCRs)High atom economy, reduced waste, operational simplicity.One-pot synthesis from simple, readily available precursors. researchgate.netmdpi.compreprints.org
Green CatalysisUse of recyclable and non-toxic catalysts (e.g., nano-ZnO).Environmentally friendly catalysis of the cyclization step. mdpi.comnih.gov
Aqueous Media SynthesisAvoids volatile organic compounds, cost-effective, safe.Performing the condensation reaction in water, potentially with a phase-transfer catalyst. preprints.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govbohrium.com These computational tools can analyze vast datasets to predict the biological activities, toxicity, and pharmacokinetic profiles of novel compounds, thereby accelerating the design-make-test-analyze cycle. premierscience.com

For this compound, AI and ML can be leveraged in several ways:

Generative Models for Novel Analogs: AI algorithms can design novel pyrazole derivatives based on the core structure of the target compound, optimizing for predicted activity against specific biological targets while maintaining desirable drug-like properties. premierscience.com

Bioactivity Prediction: ML models, trained on large databases of known compounds and their biological activities, can predict the potential therapeutic targets for this compound. github.iostanford.edu This allows for more focused and efficient biological screening.

ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can identify potential liabilities early in the research process, saving time and resources. arabjchem.org

AI/ML ApplicationObjectivePotential Impact on ResearchReferences
Generative ChemistryDesign novel analogs with improved potency and selectivity.Accelerates the identification of lead candidates. premierscience.com
Quantitative Structure-Activity Relationship (QSAR)Predict biological activity based on chemical structure.Prioritizes compounds for synthesis and testing. researchgate.net
Predictive ADMET ModelingForecast pharmacokinetic and toxicity profiles.Early de-risking of drug candidates. arabjchem.org
Virtual High-Throughput ScreeningScreen large virtual libraries against biological targets.Identifies potential hits for further investigation. nih.gov

Deepening Understanding of Off-Target Interactions and Selectivity Profiling

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended biological target. Off-target interactions can lead to unexpected side effects and toxicity. frontiersin.org While pyrazole derivatives are known to be effective kinase inhibitors, selectivity can be a challenge. nih.govnih.gov

Future research on this compound should involve a comprehensive assessment of its selectivity. A key challenge is that preclinical profiling often uses a limited panel of targets, meaning many off-target interactions may go undiscovered. frontiersin.org Methodologies to deepen this understanding include:

Kinome Scanning: If the compound is investigated as a kinase inhibitor, it should be screened against a broad panel of kinases (kinome) to determine its selectivity profile. nih.gov Even small structural modifications on the pyrazole ring can significantly alter selectivity. nih.gov

Photoaffinity Labeling: This chemical proteomics technique can identify direct binding partners of the compound in a complex biological system, revealing both intended and unintended targets. chemrxiv.org

Computational Off-Target Prediction: In silico tools can predict potential off-target interactions by comparing the compound's structure to ligands of known proteins, guiding experimental validation. frontiersin.org

A thorough understanding of the compound's selectivity is paramount for advancing it as a potential therapeutic agent and ensuring a favorable safety profile.

Expanding the Scope of Biological Modulatory Activities beyond Current Findings

The pyrazole nucleus is a privileged scaffold, meaning it is a structural framework that is recurrently found in bioactive compounds. mdpi.comnih.gov Pyrazole derivatives have been reported to possess a vast range of pharmacological activities, including:

Anticancer nih.gov

Anti-inflammatory nih.govnih.gov

Antimicrobial and Antifungal nih.gov

Antiviral nih.gov

Anticonvulsant nih.gov

Neuroprotective nih.govnih.gov

Antidiabetic mdpi.com

Given this versatility, it is highly probable that this compound possesses biological activities beyond any initial findings. A crucial future direction is to conduct broad-based phenotypic screening and target-based assays to uncover its full therapeutic potential. Research should not be limited to a single disease area but should explore its effects across various biological systems and disease models. This exploration could reveal novel mechanisms of action and open up new therapeutic applications for this specific molecular architecture. ontosight.ai

Potential Biological ActivityKey Molecular Targets or PathwaysReferences
AnticancerProtein Kinases (e.g., VEGFR, EGFR, CDK), Topoisomerase, Tubulin mdpi.comnih.gov
Anti-inflammatoryCyclooxygenase (COX) enzymes, Lipoxygenase (LOX), Pro-inflammatory cytokines nih.govnih.gov
NeuroprotectiveMonoamine Oxidase (MAO), targets in Alzheimer's and Parkinson's disease pathways nih.govnih.gov
AntimicrobialBacterial or fungal cellular machinery nih.govarabjchem.org
Antidiabeticα-glucosidase, α-amylase enzymes mdpi.com

Addressing Scalability and Cost-Effectiveness in Research Synthesis

A significant hurdle in translating a promising compound from the laboratory to clinical application is the development of a scalable and cost-effective synthesis process. pharmtech.com Medicinal chemistry routes are often optimized for speed and versatility on a small scale, but they may not be suitable for large-scale production due to factors like hazardous reagents, expensive starting materials, or complex purification procedures. pharmtech.comrsc.org

For this compound, future research must address these process chemistry challenges. numberanalytics.com This involves:

Route Scouting: Identifying and developing alternative synthetic routes that avoid problematic reagents and minimize the number of steps.

Process Optimization: Fine-tuning reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and purity while ensuring safety and robustness.

Sourcing of Raw Materials: Identifying reliable and cost-effective sources for starting materials and reagents.

Purification Strategies: Moving away from chromatography-based purification, which is often not viable at scale, towards crystallization or other scalable techniques.

Overcoming these challenges is essential for the economic viability of any potential therapeutic agent and ensuring that it can be produced in the quantities required for further development and eventual commercialization. rsc.orgresearchgate.net

Q & A

Q. What are the standard synthetic routes for 3-Chloro-5-methyl-1-(o-tolyl)-1H-pyrazole?

The compound is typically synthesized via Vilsmeier-Haack reactions or cyclocondensation methods . For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole derivatives can be prepared by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF under controlled conditions . Alternative routes involve cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis to yield carboxylic acid intermediates, as seen in related pyrazole-4-carboxylic acid syntheses .

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of pyrazole derivatives?

  • NMR spectroscopy : Proton and carbon NMR identify substituent patterns and regiochemistry. For example, splitting patterns in 1H^1H NMR distinguish between isomers .
  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions. A study on 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde reported an R factor of 0.027 and highlighted Cl⋯N contacts (3.046 Å) influencing crystal packing .
  • IR spectroscopy : Confirms functional groups like carbonyls (e.g., aldehydes at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole ring formation be addressed?

Regioselectivity is influenced by substituent electronic effects and reaction conditions . For example:

  • Use of electron-withdrawing groups (e.g., trifluoromethyl) directs electrophilic substitution to specific positions .
  • Catalysts like Pd(PPh₃)₄ in Suzuki-Miyaura couplings enable selective cross-coupling at the 4-position of pyrazole rings .
  • Computational modeling (DFT) predicts reactivity trends, aiding in precursor design .

Q. How are contradictions between spectroscopic data and crystallographic findings resolved?

  • Complementary techniques : Use NMR to validate dynamic solution-state behavior and X-ray to confirm solid-state structure. For example, disordered methyl groups in crystallographic data (treated as rotational isomers) may not affect NMR due to rapid equilibration in solution .
  • DFT calculations : Compare theoretical and experimental spectra to identify discrepancies caused by crystal packing effects .

Q. What in silico approaches predict the biological activity of this compound derivatives?

  • Molecular docking : Screens against targets like carbonic anhydrase or prostaglandin synthases, as seen in studies on trifluoromethylpyrazole analogs .
  • QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity data from triazole-pyrazole hybrids .

Q. How can multi-step synthesis yields be optimized for pyrazole-based hybrids?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in SNAr substitutions .
  • Catalyst optimization : Pd-based catalysts improve efficiency in cross-couplings, achieving >80% yields in triazole-pyrazole hybrids .
  • Microwave-assisted synthesis : Reduces reaction times for cyclocondensation steps from hours to minutes .

Methodological Case Studies

Case Study: Resolving Steric Hindrance in Functionalization

  • Problem : Steric bulk from the o-tolyl group limits access to the pyrazole 4-position.
  • Solution : Use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to mitigate crowding .
  • Validation : X-ray data confirmed successful functionalization without distortion of the pyrazole core .

Case Study: Analyzing Non-covalent Interactions in Crystal Engineering

  • Objective : Design co-crystals for enhanced solubility.
  • Method : Identify C–H⋯O and π-π interactions via Hirshfeld surface analysis (e.g., short Cl⋯N contacts in pyrazole-carbaldehyde derivatives) .
  • Outcome : Engineered co-crystals with improved dissolution rates for bioavailability studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.